Balsalazide
Overview
Description
Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease . It is sold under the brand names Giazo and Colazal in the US and Colazide in the UK . It is usually administered as the disodium salt .
Synthesis Analysis
Balsalazide can be synthesized through a process involving the conversion of the intermediate N-(4-aminobenzoyl)-β-alanine to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This salt is then treated with an aqueous sodium nitrite solution at low temperature to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. The aqueous solution obtained is quenched with aqueous disodium salicylate to furnish Balsalazide disodium solution .Molecular Structure Analysis
Balsalazide has a molecular formula of C17H15N3O6 . Its average mass is 357.318 Da and its monoisotopic mass is 357.096100 Da . It has a three-dimensional supramolecular network structure through hydrogen bonding and π–π interaction .Chemical Reactions Analysis
Balsalazide undergoes oxidation with acidic chloramine-T and bromamine-T. Acidic and alkaline hydrolysis and oxidizing conditions lead to substantial degradation .Physical And Chemical Properties Analysis
Balsalazide has a density of 1.4±0.1 g/cm3, a boiling point of 729.6±60.0 °C at 760 mmHg, and a flash point of 395.0±32.9 °C . It also has a molar refractivity of 90.1±0.5 cm3 and a polar surface area of 149 Å2 .Scientific Research Applications
1. Treatment of Ulcerative Colitis
- Summary of Application: Balsalazide is used in the treatment of mild-to-moderate active ulcerative colitis, a chronic inflammatory process that affects the superficial mucosa of the colon . It is a pro-drug that contains 5-aminosalicylic acid, which is the standard treatment for this condition .
- Methods of Application: The study compared the efficacy and tolerance of balsalazide and mesalazine, another drug used to treat ulcerative colitis, through a meta-analysis of several clinical trials . The key outcomes of interest were symptomatic remission, complete remission, relapse rate, total adverse events, and withdrawals due to adverse events .
- Results or Outcomes: The study found that balsalazide is more effective than mesalazine in inducing remission, but it does not have any benefits over mesalazine in preventing relapse . The number of patients with any adverse events and withdrawals due to severe adverse events was similar for both drugs .
2. Adsorption by Unsaturated Polyester Resin
- Summary of Application: Balsalazide can be adsorbed by unsaturated polyester resin (UPR), a non-carbon adsorbent, for removal from aqueous solutions . This is relevant in the context of environmental contamination by pharmaceutical compounds .
- Methods of Application: The study used a factorial design of experiments to study the effect of four factors on the adsorption of Balsalazide by UPR: pH, temperature, adsorbent dosage, and initial concentration of Balsalazide . The kinetic adsorption studies showed that adsorption is usually complete within 10-15 minutes .
- Results or Outcomes: The study found that UPR with a higher specific surface area adsorbed and removed more Balsalazide from an aqueous solution . The estimated values for ΔG° indicated a spontaneous nature of the process, and the positive heats of enthalpy suggest the endothermic nature of the process .
3. Combination Therapy for Colorectal Cancer
- Summary of Application: Balsalazide has been combined with Parthenolide, a strong NF-κB inhibitor, to enhance antitumor efficacy in colorectal cancer cells and colitis-associated colon cancers (CAC) . This combination therapy could be a new regimen for colorectal cancer treatment .
- Methods of Application: The study investigated the antitumor effect of balsalazide combined with parthenolide in human colorectal cancer cells and CAC . The results demonstrate that the combination of balsalazide and parthenolide markedly suppress proliferation, nuclear translocation of NF-κB, IκB-α phosphorylation, NF-κB DNA binding, and expression of NF-κB targets . Apoptosis via NF-κB signaling was confirmed by detecting expression of caspases, p53 and PARP .
- Results or Outcomes: The combination of balsalazide and parthenolide resulted in significant recovery of body weight and improvement in histologic severity in a CAC murine model . Administration of parthenolide and balsalazide to CAC mice also suppressed carcinogenesis as demonstrated by uptake of 18F-fluoro-2-deoxy-D-glucose (FDG) using micro-PET/CT scans .
4. Treatment for Acute Ulcerative Colitis
- Summary of Application: Balsalazide is more effective and better tolerated than Mesalamine in the treatment of acute ulcerative colitis . Ulcerative colitis (UC) is a chronic inflammation of the large bowel, affecting approximately 80 of 100,000 people in the United Kingdom . Relapses of the disease are characterized by frequent episodes of diarrhea with blood, mucus, abdominal pain, and urgency .
- Methods of Application: The study was a randomized, multicenter, double-blind, double-dummy, parallel group comparison of balsalazide, 2.25 g three times daily, or mesalamine, 0.8 g three times daily, for 4, 8, or 12 weeks as necessary . Patients were provided with a rectal steroid foam as relief medication for use as required .
- Results or Outcomes: More patients treated with balsalazide achieved symptomatic remission after 2, 4, 8, and 12 weeks and complete remission (none/mild symptoms, sigmoidoscopy grade 0/1, no rectal steroid use within 4 days) after 4, 8, and 12 weeks . Patients taking balsalazide experienced more asymptomatic days (4 weeks, 24% vs. 14%) and achieved the first asymptomatic day more rapidly (median, 10 vs. 25 days) . Fewer patients in the balsalazide group reported adverse events (48% vs. 71%); four serious adverse events occurred in the mesalamine group .
Safety And Hazards
properties
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040653, DTXSID50861027 | |
Record name | Balsalazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble as disodium salt | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase. | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Balsalazide | |
CAS RN |
80573-04-2 | |
Record name | Balsalazide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balsalazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.